4-Fluorothiophene-2-carboxamide: Comprehensive Physicochemical Profiling and Synthetic Methodologies
4-Fluorothiophene-2-carboxamide: Comprehensive Physicochemical Profiling and Synthetic Methodologies
Executive Summary
In contemporary drug discovery, fluorinated heterocycles are highly privileged scaffolds. The introduction of a fluorine atom onto a thiophene core fundamentally alters the molecule's electronic distribution, lipophilicity, and metabolic stability. 4-Fluorothiophene-2-carboxamide (CAS: 1935214-02-0) has emerged as a critical building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including GPR17 antagonists and Tryptophan Hydroxylase (TPH) inhibitors[1][2].
This technical whitepaper provides an authoritative guide to the physicochemical properties, structural rationale, and self-validating synthetic workflows for 4-fluorothiophene-2-carboxamide and its highly functionalized derivatives.
Physicochemical Profiling and Identification
Accurate characterization and proper handling of early-stage building blocks are critical for reproducible downstream synthesis. 4-Fluorothiophene-2-carboxamide requires specific cold-chain logistics to prevent amide hydrolysis or degradation over extended periods[3].
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Name | 4-Fluorothiophene-2-carboxamide |
| CAS Number | 1935214-02-0[3] |
| Molecular Formula | C5H4FNOS[4] |
| Molecular Weight | 145.16 g/mol [4] |
| SMILES String | O=C(C1=CC(F)=CS1)N[4] |
| Physical State | Solid (Crystalline Powder) |
| Storage Conditions | Cold-chain transportation; Store at 2-8°C or -20°C[3] |
| Key Downstream Derivative | 5-Bromo-4-fluorothiophene-2-carboxamide (CAS: 2089378-00-5)[5] |
| Derivative Molecular Weight | 224.05 g/mol [6] |
Structural Rationale in Drug Design: The "Fluorine Effect"
As an application scientist, I evaluate building blocks not just for their reactivity, but for the pharmacological causality they introduce into an API.
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Bioisosterism: The thiophene ring acts as a classical bioisostere for a phenyl ring, offering a distinct spatial geometry and altering the dihedral angles of adjacent pharmacophores.
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Metabolic Shielding: The C4-fluorine atom blocks primary metabolic liabilities (e.g., cytochrome P450-mediated oxidation at the C4 position).
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Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the adjacent protons and modulates the hydrogen-bond donor/acceptor profile of the C2-carboxamide, often improving target binding affinity.
Synthetic Methodologies and Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems . I have included specific In-Process Controls (IPCs) and causality explanations to clarify why these specific synthetic routes are chosen over alternatives.
Protocol 1: Synthesis of 4-Fluorothiophene-2-carboxamide via Amidation
Causality: Direct electrophilic fluorination of a generic thiophene-2-carboxamide often yields poor regioselectivity due to the competing directing effects of the carboxamide group and the sulfur heteroatom. By starting with a pre-fluorinated thiophene-2-carboxylic acid, we bypass regiochemical mixtures, ensuring the high purity of the final product.
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Step 1: Activation. Dissolve 4-fluorothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert N2 atmosphere. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 30 minutes.
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IPC (Self-Validation): Quench a 10 µL aliquot in methanol and analyze via LC-MS. The complete disappearance of the starting acid and the appearance of the methyl ester intermediate confirms full activation.
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Step 2: Amidation. Add ammonium chloride (NH4Cl, 2.0 eq) or aqueous ammonia to the activated mixture. Stir vigorously for 4-12 hours at room temperature.
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Step 3: Workup. Quench the reaction with ice water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with saturated brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Step 4: Post-Reaction Validation. The final product must exhibit a molecular ion peak [M+H]+ at m/z 146.1 in positive ESI. 1 H NMR must display the characteristic primary amide protons (br s, 2H) around 7.2-7.8 ppm.
Protocol 2: Regioselective Bromination to 5-Bromo-4-fluorothiophene-2-carboxamide
Causality: The C5 position of 4-fluorothiophene-2-carboxamide is highly activated. The electron-withdrawing nature of the C2-carboxamide and the C4-fluorine directs the incoming electrophile exclusively to the C5 position. This bromination is a critical enabling step, as the C-Br bond serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions[7].
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Step 1: Solubilization. Dissolve 4-fluorothiophene-2-carboxamide in a polar solvent (e.g., DMF or glacial acetic acid).
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Step 2: Electrophilic Addition. Cool the reactor to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) in small portions to control the exotherm.
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Step 3: Reaction. Allow the mixture to warm to room temperature and stir for 2 hours.
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IPC (Self-Validation): Monitor by TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot is entirely replaced by a less polar spot.
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Step 4: Isolation. Pour the mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield 5-bromo-4-fluorothiophene-2-carboxamide (CAS: 2089378-00-5)[5].
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Step 5: Post-Reaction Validation. LC-MS must show the characteristic 1:1 isotopic pattern of bromine at m/z 224 and 226 [M+H]+ .
Fig 1. Synthetic workflow and derivatization of 4-Fluorothiophene-2-carboxamide.
Downstream Applications and Pharmacological Relevance
The synthesized 5-bromo-4-fluorothiophene-2-carboxamide serves as an advanced intermediate for several high-value therapeutic targets:
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GPR17 Antagonists for CNS Repair: GPR17 is a G-protein coupled receptor implicated in demyelinating diseases like Multiple Sclerosis. Thiophene-based 3-pyrrolylsulfonamide compounds synthesized from this building block act as potent GPR17 antagonists. By blocking this receptor, these compounds disinhibit Oligodendrocyte Precursor Cells (OPCs), promoting their maturation and subsequent myelin sheath formation[1].
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Tryptophan Hydroxylase (TPH) Inhibitors: TPH is the rate-limiting enzyme in the synthesis of serotonin (5-HT). Fluorothiophene derivatives are actively explored as TPH inhibitors to treat gastrointestinal disorders (like irritable bowel syndrome) and neurological health conditions by modulating peripheral and central serotonin levels[2].
Fig 2. Pharmacological mechanism of GPR17 antagonism by thiophene derivatives.
Sources
- 1. WO2022254027A1 - 3-pyrrolylsulfonamide compounds as gpr17 antagonists - Google Patents [patents.google.com]
- 2. WO2015075023A1 - Tricyclic piperidine compounds - Google Patents [patents.google.com]
- 3. 1935214-02-0|4-Fluorothiophene-2-carboxamide|BLD Pharm [bldpharm.com]
- 4. 1935214-02-0|4-Fluorothiophene-2-carboxamide|BLD Pharm [bldpharm.com]
- 5. CAS:2089378-00-5, 5-溴-4-氟噻吩-2-甲醛-毕得医药 [bidepharm.com]
- 6. evitachem.com [evitachem.com]
- 7. evitachem.com [evitachem.com]
